molecular formula C6H4BF3IK B1604065 Potassium 4-iodophenyltrifluoroborate CAS No. 912350-00-6

Potassium 4-iodophenyltrifluoroborate

Cat. No. B1604065
M. Wt: 309.91 g/mol
InChI Key: WTXNSBOVCAXUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-iodophenyltrifluoroborate is a chemical compound with the empirical formula C6H4BF3IK . It has a molecular weight of 309.90 .


Molecular Structure Analysis

The molecular structure of Potassium 4-iodophenyltrifluoroborate consists of a phenyl ring (C6H4) attached to a boron atom (B), which is further connected to three fluorine atoms (F3) and an iodine atom (I). A potassium atom (K) is also associated with the molecule .


Physical And Chemical Properties Analysis

Potassium 4-iodophenyltrifluoroborate is a powder with a pale cream appearance . It has a melting point range of 293.0-303.0°C .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including potassium 4-iodophenyltrifluoroborate, are prominently used in cross-coupling reactions. These compounds effectively participate in reactions with aryl and heteroaryl chlorides, catalyzed by palladium and other metals, to produce biphenyls and other complex organic molecules. This process is valuable in the synthesis of diverse organic compounds, often under phosphine-free conditions (Alacid & Nájera, 2008).

Asymmetric Additions to Enones

Potassium organotrifluoroborates, a category including potassium 4-iodophenyltrifluoroborate, have been utilized in asymmetric 1,4-additions to enones. This reaction, catalyzed by rhodium complexes, yields adducts with high yields and enantioselectivities. Such reactions are crucial for synthesizing chiral molecules, often used in pharmaceuticals (Pucheault, Darses, & Genêt, 2002).

CO2 Transport Facilitation

Potassium tetrafluoroborate, related to potassium 4-iodophenyltrifluoroborate, can facilitate the transport of CO2 when used as a carrier in polymer electrolyte membranes. This application is significant in processes like CO2 separation and capture, contributing to environmental management and sustainable technology development (Lee & Kang, 2021).

Generation of Novel Boron-Containing Building Blocks

Potassium vinyltrifluoroborate, a compound similar to potassium 4-iodophenyltrifluoroborate, has been used in Rh(III)-catalyzed annulations to create new boron-containing building blocks like 4-trifluoroboratotetrahydroisoquinolones. These building blocks are pivotal in organic synthesis, allowing for further chemical modifications and derivatizations (Presset, Oehlrich, Rombouts, & Molander, 2013).

Synthesis of Functionalized Organotrifluoroborates

Methods have been developed for the synthesis of functionalized organotrifluoroborates, including potassium 4-iodophenyltrifluoroborate, through nucleophilic substitution reactions. These methods are crucial for producing a wide range of organoboron compounds used in various organic syntheses and pharmaceutical applications (Molander & Ham, 2006).

Safety And Hazards

Potassium 4-iodophenyltrifluoroborate is classified as a skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

potassium;trifluoro-(4-iodophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXNSBOVCAXUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)I)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3IK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635627
Record name Potassium trifluoro(4-iodophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-iodophenyltrifluoroborate

CAS RN

912350-00-6
Record name Potassium trifluoro(4-iodophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-iodophenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-iodophenyltrifluoroborate
Reactant of Route 2
Potassium 4-iodophenyltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 4-iodophenyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 4-iodophenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 4-iodophenyltrifluoroborate
Reactant of Route 6
Potassium 4-iodophenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.